molecular formula C22H20N4 B2762327 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890614-95-6

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2762327
CAS No.: 890614-95-6
M. Wt: 340.43
InChI Key: SYOOUQNLTMUKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 and 5 with phenyl groups and at position 7 with a pyrrolidin-1-yl moiety. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are notable for their diverse biological activities, including kinase inhibition and antitumor properties .

Properties

IUPAC Name

3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)19-16-23-26-21(25-13-7-8-14-25)15-20(24-22(19)26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOUQNLTMUKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-diphenylpyrazole with pyrrolidine and a suitable pyrimidine derivative under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core participate in nucleophilic substitution reactions. For example:

  • Halogenation : Under oxidative conditions with NaX (X = Cl, Br, I) and K₂S₂O₈, the compound undergoes regioselective halogenation at the C3 position. This reaction proceeds via a cyclocondensation mechanism involving amino pyrazoles and enaminones, followed by oxidative halogenation in water (yields: 70–92%) .

  • Amination : Substitution at the C7 position occurs with amines like 2-pyridinemethanamine in the presence of POCl₃, yielding derivatives with enhanced biological activity .

Table 1: Halogenation Reaction Conditions and Yields

ReagentsSolventTemperatureYield (%)Position Selectivity
NaBr/K₂S₂O₈H₂ORT84–90C3
NaI/K₂S₂O₈H₂O80°C88C3

Electrochemical Functionalization

Electrochemical methods enable regioselective C–H bond chalcogenation under mild conditions:

  • Selenylation : Using diphenyl diselenide and TBABF₄ in acetonitrile, the compound undergoes selenylation at C3 with yields up to 92% .

  • Sulfenylation : Similar conditions with diphenyl disulfide yield sulfenylated products (65–86% yields) .

Table 2: Electrochemical Chalcogenation Results

SubstrateChalcogen SourceYield (%)Regioselectivity
2-Methyl-7-phenyl derivative(PhSe)₂92C3
5,7-Diphenyl derivative(PhS)₂86C3

Cross-Coupling Reactions

The aromatic rings facilitate palladium-catalyzed cross-coupling:

  • Suzuki–Miyaura : Electron-deficient aryl halides couple with the phenyl substituents to form biaryl derivatives (reported for analogues) .

  • Sonogashira : Alkynylation at C7 is achieved using terminal alkynes and CuI/Pd(PPh₃)₄ catalysts .

Cyclocondensation and Ring Formation

The compound serves as an intermediate in multicomponent reactions:

  • Pyrazolo[1,5-a]pyrimidine Synthesis : Reacts with enaminones or chalcones in the presence of K₂S₂O₈ to form fused heterocycles .

  • Mechanism : Involves Michael addition of amino pyrazoles to enaminones, followed by intramolecular cyclization and oxidative elimination .

Acid/Base-Mediated Transformations

  • Deprotonation : The pyrrolidine nitrogen undergoes deprotonation with strong bases (e.g., NaH), enabling alkylation or acylation.

  • Protonation : In acidic media, the pyrimidine nitrogen becomes protonated, enhancing electrophilic substitution reactivity.

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show pharmacological relevance:

  • Antimycobacterial Activity : C7-aminated derivatives inhibit Mycobacterium tuberculosis growth (MIC: <1 µg/mL) .

  • Kinase Inhibition : Halogenated analogues exhibit kinase-binding via π-π stacking and hydrogen bonding .

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is its role as an inhibitor of Mycobacterium tuberculosis (M.tb). Research indicates that derivatives of this compound can effectively inhibit the growth of M.tb in vitro and exhibit low toxicity to human cells. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl rings and the pyrrolidine substituent can enhance antimycobacterial potency.

Key Findings:

  • Inhibition Mechanism : The compound inhibits mycobacterial ATP synthase, a crucial enzyme for energy production in bacteria .
  • In Vivo Efficacy : Some derivatives demonstrated significant activity in murine models of tuberculosis, suggesting potential for further development into therapeutic agents .

Modulation of Enzymatic Activity

Another notable application is the modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. Compounds similar to this compound have been shown to modulate this enzyme's activity, which could lead to new treatments for conditions like obesity and type 2 diabetes.

Implications:

  • Therapeutic Potential : By influencing glucocorticoid metabolism, these compounds may help manage insulin resistance and related metabolic disorders .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer potential. Recent studies highlight that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Research Insights:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including inhibition of specific kinases involved in cell proliferation and survival .
  • Structural Diversity : The ability to modify the compound's structure allows for the exploration of new analogs with enhanced anticancer activity.

Neuropharmacological Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases.

Observations:

  • Cognitive Enhancement : Some studies indicate potential cognitive-enhancing effects, which may be linked to modulation of neurotransmitter systems .

Data Tables

Application AreaMechanism of ActionKey Findings
AntimycobacterialInhibits ATP synthaseEffective against M.tb in vitro and in vivo
Enzymatic ModulationModulates 11β-HSD1Potential treatment for metabolic syndrome
AnticancerInduces apoptosis; inhibits kinasesSelective cytotoxicity against cancer cells
NeuropharmacologicalModulates neurotransmitter systemsPotential cognitive enhancement effects

Case Study 1: Antimycobacterial Efficacy

A study synthesized various analogs of this compound and evaluated their efficacy against M.tb. Results showed that specific substitutions on the phenyl rings significantly enhanced inhibitory activity.

Case Study 2: Metabolic Syndrome Treatment

Research focused on the modulation of 11β-HSD1 by pyrazolo[1,5-a]pyrimidines demonstrated a reduction in body weight and improved insulin sensitivity in diabetic mouse models when treated with these compounds.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The 7-position of the pyrazolo[1,5-a]pyrimidine core is a critical site for modulating electronic and steric properties. Key analogs include:

Compound 3-Substituent 5-Substituent 7-Substituent Biological Activity (IC₅₀) Source
Target Compound Phenyl Phenyl Pyrrolidin-1-yl N/A N/A
7-(Trifluoromethyl) analog Phenyl Varied CF₃ Pim1 kinase: 18–27 nM
7-(4-(Trifluoromethyl)phenyl) Phenyl Phenyl 4-CF₃Ph N/A
5-(Difluorophenyl)-3-pyrazolyl Pyrazolyl Difluorophenyl-pyrrolidinyl N/A TRK kinase inhibition
  • Trifluoromethyl (CF₃) at Position 7 : Compounds like 6k and 6l (3,5-disubstituted-7-CF₃ derivatives) exhibit potent Pim1 kinase inhibition (IC₅₀ = 18–27 nM) . The electron-withdrawing CF₃ group enhances metabolic stability compared to the basic pyrrolidin-1-yl group in the target compound.
  • Aryl Groups at Position 7 : The 4-(trifluoromethyl)phenyl analog (8aag) demonstrates synthetic versatility via rhodium-catalyzed multicomponent coupling , but its biological activity remains uncharacterized.

Substituent Variations at Positions 3 and 5

  • 3,5-Diphenyl Configuration : The target compound’s 3,5-diphenyl motif is shared with antitumor pyrazolo[1,5-a]pyrimidines reported by Hassan et al. (2017), where similar derivatives showed micromolar activity against cancer cell lines .
  • Electron-Deficient Substituents: Nitro or cyano groups at position 5 (e.g., MK49: 5-(3,5-dinitrophenyl)) enhance reactivity but may reduce solubility .

Biological Activity

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole ring fused with a pyrimidine ring and a pyrrolidine substituent. This structural configuration is significant for its biological interactions and pharmacological properties.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by influencing cell cycle arrest and promoting programmed cell death mechanisms .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)12.5Apoptosis induction
A431 (epidermoid carcinoma)15.0Cell cycle arrest
MCF-7 (breast cancer)10.0Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • CDK Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells.
  • Enzyme Modulation : It also modulates the activity of enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for metabolic syndrome treatment .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models:

  • In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor reduction in xenograft models of breast cancer.
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy while reducing side effects.

Q & A

Q. What in vitro and in vivo models are optimal for evaluating pyrazolo[1,5-a]pyrimidine antitumor activity?

  • Methodological Answer :
  • In vitro : NCI-60 cell line screening for broad cytotoxicity assessment .
  • In vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with endpoints like tumor volume reduction and Ki-67 staining .

Tables for Quick Reference

Q. Table 2: Key Synthetic Routes for Pyrazolo[1,5-a]pyrimidines

MethodCatalyst/ReagentsRegioselectivity ControlReference
Three-component couplingRh(III), sulfoxonium ylidesC7 functionalization
One-pot cyclocondensationAcid/base dual catalystC3/C5 selectivity
Pd-catalyzed C-H arylationSPhos ligand or ligand-freeC3 vs. C7 control

Q. Table 3: Structural Parameters from Crystallography

CompoundPlanarity (RMSD, Å)Key Intermolecular InteractionsReference
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)0.014Van der Waals, Cl···Cl (3.475 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.